N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE
Description
N-(2H-1,3-Benzodioxol-5-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is a diamide derivative featuring a benzodioxolyl group and a 4-methylbenzyl moiety. The 4-methylphenyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-2-4-12(5-3-11)9-18-16(20)17(21)19-13-6-7-14-15(8-13)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZTHFMAMJBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired oxamide compound.
Industrial Production Methods
Industrial production of N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxamide group to amines.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and the oxamide linkage play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the application and the target molecule.
Comparison with Similar Compounds
Compound from : N-[4-[[1,3-Benzodioxol-5-yl(2-thienylmethyl)amino]sulfonyl]phenyl]acetamide
- Structure : Contains a benzodioxolyl group linked to a thienylmethylamine sulfonylphenylacetamide backbone.
- Molecular Formula : C₂₀H₁₈N₂O₅S₂ (molar mass: 430.5 g/mol) .
- Key Differences :
- The target compound features an ethanediamide (two amide groups) bridge, whereas the analogue in has a single acetamide group and a sulfonamide linkage.
- The presence of a thiophene ring in the analogue may enhance sulfur-mediated interactions but reduce metabolic stability compared to the methylphenyl group in the target compound.
α2C-Adrenergic Receptor Agonists (Compounds A and B from )
- Structure : Benzoxazin-6-yl derivatives with imidazole and urea substituents.
- Functional Comparison :
- Both the target compound and these agonists incorporate aromatic systems (benzodioxole vs. benzoxazine) but differ in substitution patterns.
- Compounds A and B exhibit high selectivity for α2C-AR but suffer from poor brain penetration, limiting their utility to peripheral applications . In contrast, the methylphenyl group in the target compound may improve CNS accessibility due to increased lipophilicity.
Stereochemical and Substituent Effects ()
The pharmacopeial compounds in demonstrate how minor stereochemical variations (e.g., R/S configurations) or substituent positioning (e.g., dimethylphenoxy vs. hydroxyphenyl groups) drastically alter biological activity. For example:
- Compound m : (R)-configuration at the tetrahydropyrimidinyl group.
- Compound n : (S)-configuration at the same position.
Data Tables
Table 1: Molecular Properties Comparison
Table 2: Pharmacokinetic and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
